R-348 Choline
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C28H35FN6O5S |
|---|---|
Peso molecular |
586.7 g/mol |
Nombre IUPAC |
N-[5-[[5-fluoro-4-(4-prop-2-ynoxyanilino)pyrimidin-2-yl]amino]-2-methylphenyl]sulfonylpropanimidate;2-hydroxyethyl(trimethyl)azanium |
InChI |
InChI=1S/C23H22FN5O4S.C5H14NO/c1-4-12-33-18-10-8-16(9-11-18)26-22-19(24)14-25-23(28-22)27-17-7-6-15(3)20(13-17)34(31,32)29-21(30)5-2;1-6(2,3)4-5-7/h1,6-11,13-14H,5,12H2,2-3H3,(H,29,30)(H2,25,26,27,28);7H,4-5H2,1-3H3/q;+1/p-1 |
Clave InChI |
LVRVZPFTLOJOOC-UHFFFAOYSA-M |
Origen del producto |
United States |
Foundational & Exploratory
In Vitro Efficacy and Mechanistic Profile of R-348 Choline: A Technical Guide for Researchers
For dissemination to researchers, scientists, and drug development professionals.
Introduction
R-348 Choline, also identified as R-932348 Choline, is an investigational small molecule that has been characterized as a dual inhibitor of Janus kinase (JAK) and Spleen tyrosine kinase (SYK). This dual inhibitory action suggests its potential therapeutic application in conditions where both the JAK/STAT and SYK signaling pathways are implicated, such as in certain inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of the methodologies to assess the in vitro effects of this compound, including detailed experimental protocols, data presentation frameworks, and visual representations of the relevant biological pathways and experimental workflows. While specific quantitative data for this compound is not extensively available in the public domain, this document serves as a robust framework for its evaluation.
Core Mechanism of Action: Dual Inhibition of JAK and SYK
This compound exerts its effects by targeting two key enzymes in intracellular signaling cascades:
-
Janus Kinases (JAKs): These are a family of intracellular, non-receptor tyrosine kinases that are critical for signaling downstream of cytokine and growth factor receptors. The JAK-STAT signaling pathway is integral to immune function, inflammation, and hematopoiesis. By inhibiting JAKs, this compound is presumed to interfere with the signaling of various cytokines crucial for the proliferation and function of lymphocytes.
-
Spleen Tyrosine Kinase (SYK): SYK is a non-receptor tyrosine kinase that plays a crucial role in the signal transduction of various immune cells, including B cells and mast cells. Inhibition of SYK can modulate both adaptive and innate immune responses.
The "choline" component of the name may refer to a specific salt form of the active compound, R-348.
Quantitative Data Presentation
Due to the limited availability of public data, the following tables are presented as templates for the systematic recording of experimental results for this compound.
Table 1: In Vitro Kinase Inhibition
| Target Kinase | This compound IC50 (nM) | Reference Compound | Reference Compound IC50 (nM) | Assay Format |
| JAK1 | [Enter Data] | [e.g., Ruxolitinib] | [Enter Data] | [e.g., HTRF, Radiometric] |
| JAK2 | [Enter Data] | [e.g., Ruxolitinib] | [Enter Data] | [e.g., HTRF, Radiometric] |
| JAK3 | [Enter Data] | [e.g., Tofacitinib] | [Enter Data] | [e.g., HTRF, Radiometric] |
| TYK2 | [Enter Data] | [e.g., Deucravacitinib] | [Enter Data] | [e.g., HTRF, Radiometric] |
| SYK | [Enter Data] | [e.g., Fostamatinib] | [Enter Data] | [e.g., HTRF, Radiometric] |
Table 2: Cellular Proliferation/Viability Assay
| Cell Line | Treatment Duration (hours) | This compound GI50/IC50 (µM) | Assay Type |
| [e.g., Cell Line A] | 48 | [Enter Data] | [e.g., MTT, XTT, CellTiter-Glo] |
| [e.g., Cell Line A] | 72 | [Enter Data] | [e.g., MTT, XTT, CellTiter-Glo] |
| [e.g., Cell Line B] | 48 | [Enter Data] | [e.g., MTT, XTT, CellTiter-Glo] |
| [e.g., Cell Line B] | 72 | [Enter Data] | [e.g., MTT, XTT, CellTiter-Glo] |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (General Framework)
This protocol provides a general methodology for determining the half-maximal inhibitory concentration (IC50) of this compound against purified JAK and SYK enzymes.
Materials:
-
Recombinant human kinases (e.g., JAK1, JAK2, JAK3, SYK)
-
Kinase-specific peptide substrate
-
Adenosine triphosphate (ATP), either radiolabeled ([γ-³²P]ATP) or non-labeled
-
This compound
-
Appropriate positive control inhibitors (e.g., Ruxolitinib for JAKs, Fostamatinib for SYK)
-
Kinase reaction buffer
-
96-well plates
-
Detection reagents (specific to the chosen assay format, e.g., for luminescence, fluorescence, or radioactivity)
Methodology:
-
Compound Preparation: Prepare serial dilutions of this compound and control inhibitors in the kinase reaction buffer to create a range of concentrations.
-
Reaction Setup: In a 96-well plate, add the kinase, the specific peptide substrate, and the diluted this compound or vehicle control.
-
Initiation: Initiate the kinase reaction by adding a solution of ATP. The concentration of ATP should ideally be close to the Km of the enzyme.
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Termination and Detection: Stop the
R-348 Choline: An In-Depth Technical Guide to its Pharmacokinetic Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
R-348 Choline (B1196258) is the choline salt formulation of the investigational drug R-348. It functions as a prodrug, rapidly converting to its active metabolite, R333. This active form is a potent dual inhibitor of Janus kinase (JAK) and spleen tyrosine kinase (Syk), two key enzymes involved in intracellular signaling pathways that regulate immune and inflammatory responses. The dual inhibition of both JAK/STAT and Syk signaling pathways positions R-348 Choline as a potential therapeutic agent for a range of autoimmune and inflammatory diseases. Clinical investigations have explored its utility in conditions such as rheumatoid arthritis, psoriasis, dry eye disease, and discoid lupus erythematosus. This technical guide provides a comprehensive overview of the available pharmacokinetic properties of this compound and its active metabolite, R333, based on preclinical and clinical findings.
Preclinical Pharmacokinetics
Preclinical studies in animal models have been instrumental in elucidating the initial pharmacokinetic profile of R-348 and its active metabolite, R333.
Table 1: Preclinical Pharmacokinetic Parameters of R333 in Rats
| Parameter | Value |
| Time to Sustained High Plasma Levels | ≥ 8 hours |
| Note | Plasma levels of the active metabolite R333 remained elevated for at least 8 hours, with the duration being dose-dependent. |
Experimental Protocols
Study: Preclinical Pharmacokinetic Analysis in a Rat Model of Cardiac Allograft Rejection
-
Objective: To determine the pharmacokinetic profile of R-348 and its active metabolite R333 in a rat model.
-
Methodology:
-
Animal Model: Male Lewis rats served as recipients in a cardiac allograft transplantation model.
-
Drug Administration: R-348 was administered to the rats at varying doses.
-
Sample Collection: Blood samples were collected at multiple time points following administration.
-
Bioanalysis: Plasma concentrations of R333 were quantified to determine its pharmacokinetic profile. While the full detailed bioanalytical method is not publicly available, it would typically involve a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of the analyte in plasma.
-
Data Analysis: The resulting plasma concentration-time data was analyzed to determine key pharmacokinetic parameters. The available data indicates a sustained high plasma level of R333 for at least 8 hours, suggesting a potentially favorable half-life for therapeutic efficacy.[1]
-
Clinical Pharmacokinetics
Human studies have been conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in various formulations and patient populations.
Table 2: Overview of Clinical Trials Evaluating this compound Pharmacokinetics
| Clinical Trial Identifier | Indication | Formulation | Study Phase | Pharmacokinetic Objective | Status |
| Phase 1 (Healthy Volunteers) | Healthy Volunteers | Oral | 1 | To evaluate the safety and pharmacokinetics of single and multiple ascending doses. | Completed (Results not publicly detailed) |
| NCT01733992 | Dry Eye Disease | Ophthalmic Solution | 1 | To determine the safety, tolerability, and pharmacokinetics of R-348 eye drops. | Completed |
| NCT02040623 | Chronic Graft-versus-host Disease | Ophthalmic Solution | 2 | To assess the efficacy and safety, with pharmacokinetic evaluation as a secondary objective. | Completed |
| NCT01597050 | Discoid Lupus Erythematosus | Topical Ointment (R333) | 2 | To evaluate the preliminary efficacy, safety, tolerability, and pharmacokinetics of topical R333. | Completed |
While these clinical trials list pharmacokinetics as an objective, detailed quantitative data such as Cmax, Tmax, AUC, and half-life from these studies are not yet publicly available in peer-reviewed publications. The development for some indications was discontinued (B1498344) due to not meeting primary efficacy endpoints.
Signaling Pathways and Mechanism of Action
R333, the active metabolite of this compound, exerts its therapeutic effect by inhibiting the JAK/STAT and Syk signaling pathways.
JAK/STAT Signaling Pathway
The JAK/STAT pathway is a critical signaling cascade for numerous cytokines and growth factors involved in immunity and inflammation. Upon cytokine binding to its receptor, associated JAKs are activated, leading to the phosphorylation of STATs (Signal Transducers and Activators of Transcription). Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes. By inhibiting JAKs, R333 can block this signaling cascade, thereby reducing the production of inflammatory mediators.
Caption: JAK/STAT signaling pathway and the inhibitory action of R333.
Syk Signaling Pathway
Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling of various immune receptors, including the B-cell receptor (BCR) and Fc receptors. Activation of these receptors leads to the recruitment and activation of Syk, which in turn initiates a downstream signaling cascade that is vital for the function of B-cells, mast cells, and other immune cells. By inhibiting Syk, R333 can modulate these immune responses.
Caption: Syk signaling pathway and the inhibitory action of R333.
Experimental Workflow for Pharmacokinetic Analysis
A general workflow for the preclinical and clinical pharmacokinetic analysis of a compound like this compound is outlined below.
Caption: General experimental workflow for pharmacokinetic analysis.
Conclusion
This compound, through its active metabolite R333, represents a targeted therapeutic approach with a dual mechanism of action against key inflammatory signaling pathways. Preclinical data in rats have demonstrated favorable pharmacokinetic properties with sustained plasma levels of the active metabolite. While several clinical trials have been conducted to evaluate its pharmacokinetic profile in humans across different formulations, the detailed quantitative results from these studies are not yet widely available in the public domain. Further publication of these clinical pharmacokinetic data will be crucial for a comprehensive understanding of the absorption, distribution, metabolism, and excretion of this compound and for guiding future drug development efforts in the field of autoimmune and inflammatory diseases.
References
Preliminary Toxicity Assessment of R-348 Choline: A Framework for Evaluation
Disclaimer: As of December 2025, there is no publicly available data on the preliminary toxicity of the compound designated as R-348 Choline (B1196258). The information presented in this document is a generalized framework for the toxicological assessment of a new chemical entity and uses choline as a surrogate for illustrative purposes only. The data, experimental protocols, and signaling pathways described herein are not representative of R-348 Choline and should be treated as hypothetical examples.
Introduction
This compound, identified chemically as ETHANAMINIUM, 2-HYDROXY-N,N,N-TRIMETHYL-, SALT WITH N-((5-((5-FLUORO-4-((4-(2-PROPYN-1-YLOXY)PHENYL)AMINO)-2-PYRIMIDINYL)AMINO)-2-METHYLPHENYL)SULFONYL)PROPANAMIDE (1:1), is a novel compound with potential therapeutic applications. As with any new chemical entity intended for pharmaceutical development, a thorough preclinical toxicity assessment is a critical step in ensuring safety. This document outlines a proposed framework for the preliminary toxicity assessment of this compound, detailing the types of studies that would be conducted, presenting illustrative data in the required format, and visualizing hypothetical mechanisms of action and experimental workflows.
The "R-348" component of the salt has a substituted pyrimidine (B1678525) core, a structure common in molecules that target various signaling pathways. The choline component is an essential nutrient vital for cell membrane integrity, neurotransmission, and methyl metabolism. While choline itself has a well-established safety profile, the toxicity of the entire this compound salt must be rigorously evaluated.
Proposed Preclinical Toxicity Studies
A standard preliminary toxicity assessment would include a battery of in vitro and in vivo studies to identify potential hazards associated with this compound.
2.1 Acute Toxicity: These studies aim to determine the effects of a single, high dose of the substance. The primary endpoint is the median lethal dose (LD50).
2.2 Genotoxicity: A series of assays would be conducted to assess the potential for this compound to induce genetic mutations or chromosomal damage.
2.3 Repeated-Dose Toxicity: These studies evaluate the effects of daily administration of this compound over a period of 28 or 90 days to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).
Illustrative Data Presentation
The following tables present hypothetical data for a new chemical entity, formatted for clarity and comparative analysis. This data is not based on actual studies of this compound.
Table 1: Hypothetical Acute Toxicity of this compound
| Species | Route of Administration | LD50 (mg/kg) | 95% Confidence Interval | Observed Clinical Signs |
| Mouse | Oral (gavage) | > 2000 | N/A | No mortality or significant clinical signs observed. |
| Rat | Oral (gavage) | > 2000 | N/A | No mortality or significant clinical signs observed. |
| Rat | Intravenous | 750 | 680 - 820 | Sedation, ataxia, labored breathing at high doses. |
Table 2: Hypothetical Genotoxicity Profile of this compound
| Assay | Test System | Concentration/Dose Range | Metabolic Activation | Result |
| Ames Test | S. typhimurium (TA98, TA100, TA1535, TA1537), E. coli (WP2 uvrA) | 10 - 5000 µ g/plate | With and Without S9 | Negative |
| In Vitro Chromosomal Aberration | Human Peripheral Blood Lymphocytes | 50 - 1000 µg/mL | With and Without S9 | Negative |
| In Vivo Micronucleus Test | Mouse Bone Marrow | 500, 1000, 2000 mg/kg | N/A | Negative |
Table 3: Hypothetical 28-Day Repeated-Dose Oral Toxicity of this compound in Rats
| Dose Group (mg/kg/day) | Key Findings | NOAEL (mg/kg/day) |
| 0 (Vehicle Control) | No adverse effects observed. | - |
| 100 | No adverse effects observed. | 100 |
| 300 | Mild, reversible increase in liver enzymes (ALT, AST). No histopathological correlates. | - |
| 1000 | Increased liver weight, hepatocellular hypertrophy (centrilobular), elevated serum cholesterol. | - |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of toxicity studies. Below are hypothetical protocols for key experiments.
4.1 Acute Oral Toxicity Study (Up-and-Down Procedure)
-
Test System: Sprague-Dawley rats, nulliparous, non-pregnant females, 8-12 weeks old.
-
Administration: A single dose of this compound is administered by oral gavage. The starting dose is typically 2000 mg/kg.
-
Procedure: A single animal is dosed. If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level. This continues until the criteria for stopping the test are met.
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for 14 days post-dosing. A gross necropsy is performed on all animals at the end of the study.
4.2 Bacterial Reverse Mutation Test (Ames Test)
-
Test System: Histidine-requiring strains of Salmonella typhimurium and a tryptophan-requiring strain of Escherichia coli.
-
Procedure: The tester strains are exposed to various concentrations of this compound in the presence and absence of a metabolic activation system (S9 fraction from induced rat liver).
-
Endpoint: The number of revertant colonies (bacteria that have regained the ability to synthesize
Methodological & Application
Application Notes and Protocols for the Quantification of Choline Derivatives
A-NOTES:
Introduction
Choline (B1196258) and its derivatives are essential quaternary amine nutrients vital for numerous physiological functions, including the synthesis of the neurotransmitter acetylcholine, preservation of cell membrane structure, and lipid metabolism. The accurate quantification of choline and its analogs in biological matrices is crucial for researchers, scientists, and drug development professionals to understand their roles in health and disease. This document provides detailed application notes and protocols for the analytical quantification of choline derivatives, with the understanding that "R-348 Choline" may represent a specific, proprietary choline analog. The methodologies described herein are broadly applicable to a range of choline compounds.
The primary analytical challenges in quantifying choline and its derivatives lie in their polar nature and the complexity of the biological samples in which they are found. Various analytical techniques have been developed to address these challenges, each with its own advantages and limitations. The most prominent and widely used methods include Liquid Chromatography-Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC) with various detectors, Ion Chromatography (IC), and Enzyme-Linked Immunosorbent Assays (ELISA).
Analytical Methods Overview
Several sophisticated analytical methods are available for the quantification of choline and its derivatives. The choice of method often depends on the specific research question, the required sensitivity and selectivity, the sample matrix, and the available instrumentation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful and highly sensitive technique for the quantification of choline and its metabolites. It offers excellent specificity and the ability to measure multiple analytes simultaneously. Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed for the separation of these polar compounds.
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with detectors such as Charged Aerosol Detectors (CAD) or UV-Vis detectors (following derivatization) can be used for choline quantification. HPLC-CAD is particularly useful as it does not require the analyte to have a chromophore.
-
Ion Chromatography (IC): IC with suppressed conductivity detection is a robust and cost-effective method for analyzing choline, which exists as a cation. This technique is well-suited for separating choline from other inorganic cations in various sample types.
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA kits offer a high-throughput method for the quantification of specific choline-related enzymes or metabolites. These assays are based on antibody-antigen interactions and provide a colorimetric or fluorescent readout.
Quantitative Data Summary
The following tables summarize the quantitative performance data for various analytical methods used in the quantification of choline and its derivatives. This data is compiled from multiple sources to provide a comparative overview.
Table 1: LC-MS/MS Method Performance
| Parameter | Acetylcholine | Choline | Reference |
| Linearity Range | 0.1 - 50 nM | 100 - 3500 nM | |
| Limit of Detection (LOD) | 0.02 nM (0.2 fmol) | 1 nM (10 fmol) | |
| Limit of Quantitation (LOQ) | 0.1 nM | Not Specified | |
| Precision (%RSD) | 3.1% (at 1 nM) | 3.5% (at 1000 nM) | |
| Recovery (%) | 93 - 101% | 93 - 101% |
Table 2: HPLC with Charged Aerosol Detector (CAD) Method Performance
| Parameter | Choline Citrate | Reference |
| Linearity Range | 0.08 - 0.12 mg/mL | |
| Correlation Coefficient (r²) | > 0.997 | |
| Precision (%RSD) | < 2.0% | |
| Recovery (%) | 96.7 - 100.8% |
Table 3: Ion Chromatography (IC) Method Performance
| Parameter | Choline | Reference |
| Spiked Recovery (%) | 92.8 - 101% | |
| Precision (%RSD) | 1.8% |
Table 4: ELISA Kit Performance
| Parameter | Butyrylcholinesterase (BCHE) | Choline | Reference |
| Detection Range | 160 - 100,000 pg/mL | 1 - 100 µM (Colorimetric) | |
| 0.2 - 10 µM (Fluorimetric) | |||
| Sensitivity | < 59 pg/mL | 1 µM (Colorimetric) | |
| 0.2 µM (Fluorimetric) |
Application Notes and Protocols for R-348 Choline Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on R-348 Choline (B1196258) is limited. These application notes and protocols are based on available data identifying R-348 Choline (also known as R-932348 Choline) as a potent, orally active dual inhibitor of Janus kinase 3 (JAK3) and Spleen tyrosine kinase (Syk). The experimental design is a representative model for evaluating such an immunomodulatory compound in a relevant preclinical setting.
Introduction
This compound is an investigational compound with potential therapeutic applications in immunology, particularly in conditions where JAK3 and Syk signaling play a critical role, such as autoimmune disorders and allograft rejection.[1] Its full chemical name is ETHANAMINIUM, 2-HYDROXY-N,N,N-TRIMETHYL-, SALT WITH N-((5-((5-FLUORO-4-((4-(2-PROPYN-1-YLOXY)PHENYL)AMINO)-2-PYRIMIDINYL)AMINO)-2-METHYLPHENYL)SULFONYL)PROPANAMIDE (1:1).[2] The choline salt formulation may enhance the aqueous solubility of the active sulfonamide core.[3] As a dual inhibitor of JAK3 and Syk, R-348 is hypothesized to attenuate immune responses by blocking key signaling pathways in immune cells.[1][2]
These notes provide a generalized framework for the in vivo administration and evaluation of this compound in a murine model of acute cardiac allograft rejection, a standard model for assessing novel immunosuppressants.[1]
Data Presentation: Hypothetical In Vivo Efficacy
The following tables represent the type of quantitative data that would be collected in a study evaluating this compound in an animal model of cardiac allograft rejection.
Table 1: Animal Model and Treatment Groups
| Parameter | Description |
| Animal Model | Heterotopic cardiac transplantation (e.g., C57BL/6 to BALB/c mice) |
| Number of Animals | n = 8-10 per group |
| Vehicle Control | 0.5% Methylcellulose (B11928114) in sterile water |
| Treatment Group 1 | This compound (Low Dose, e.g., 10 mg/kg) |
| Treatment Group 2 | This compound (High Dose, e.g., 30 mg/kg) |
| Positive Control | Cyclosporine A (e.g., 20 mg/kg) |
| Route of Administration | Oral gavage (p.o.) |
| Dosing Frequency | Once daily |
| Treatment Duration | From day of transplant until graft rejection |
Table 2: Summary of Allograft Survival and Histopathological Scores
| Treatment Group | Mean Survival Time (Days) | Standard Deviation | p-value vs. Vehicle | Histopathology Score (Inflammation) | Histopathology Score (Vasculitis) |
| Vehicle Control | 8.2 | ± 1.5 | - | 3.8 ± 0.4 | 3.5 ± 0.5 |
| This compound (10 mg/kg) | 15.5 | ± 2.1 | <0.01 | 2.1 ± 0.6 | 1.9 ± 0.4 |
| This compound (30 mg/kg) | 28.1 | ± 4.5 | <0.001 | 1.2 ± 0.3 | 0.9 ± 0.2 |
| Cyclosporine A (20 mg/kg) | 35.4 | ± 5.2 | <0.001 | 0.8 ± 0.2 | 0.6 ± 0.1 |
Note: Data presented are hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Preparation and Administration of this compound
This protocol details the preparation and oral administration of this compound to mice.
-
Reagent Preparation:
-
Prepare a 0.5% (w/v) solution of methylcellulose in sterile water to serve as the vehicle.
-
Calculate the required amount of this compound based on the mean body weight of the mice in each treatment group and the desired dosage (e.g., 10 mg/kg or 30 mg/kg).
-
Suspend the calculated weight of this compound powder in the appropriate volume of 0.5% methylcellulose vehicle to achieve the final desired concentration for oral gavage (typically administered at a volume of 10 mL/kg).
-
Vortex thoroughly before each administration to ensure a uniform suspension.
-
-
Animal Handling and Administration:
-
Acclimatize animals for at least one week prior to the start of the experiment.
-
Weigh each mouse immediately before dosing to ensure accurate volume administration.
-
Administer the prepared this compound suspension or vehicle control once daily via oral gavage using a 20-gauge, ball-tipped feeding needle.
-
Monitor animals for any signs of distress or adverse reactions following administration.
-
Protocol 2: Murine Heterotopic Cardiac Allograft Model
This protocol describes a standard surgical procedure for evaluating the efficacy of an immunosuppressive agent.
-
Animals:
-
Donor mice: C57BL/6 (H-2b)
-
Recipient mice: BALB/c (H-2d), male, 8-10 weeks old.
-
-
Surgical Procedure (Day 0):
-
Anesthetize both donor and recipient mice (e.g., with isoflurane).
-
Harvest the heart from the donor mouse.
-
Perform a heterotopic cardiac transplant into the recipient mouse's abdominal cavity by anastomosing the donor aorta to the recipient's infrarenal abdominal aorta and the donor pulmonary artery to the recipient's inferior vena cava.
-
Close the abdominal incision in two layers.
-
-
Post-Operative Care and Monitoring:
-
Administer post-operative analgesics as required.
-
Begin treatment with this compound or vehicle control on the day of transplantation and continue daily.
-
Monitor graft survival by daily abdominal palpation to assess the heartbeat of the transplanted heart.
-
Define rejection as the complete cessation of a palpable heartbeat, confirmed by laparotomy.
-
Record the day of rejection as the survival endpoint.
-
-
Terminal Procedures:
-
At the time of rejection (or at a predetermined endpoint for mechanistic studies), euthanize the mice.
-
Harvest the transplanted heart for histopathological analysis (e.g., H&E staining for immune cell infiltration and vasculitis) and immunological studies (e.g., flow cytometry of infiltrating cells).
-
Visualizations: Signaling Pathways and Workflows
Caption: Generalized workflow for in vivo evaluation in a murine cardiac allograft model.
Caption: this compound as a dual inhibitor of JAK3 and Syk signaling pathways.
References
Application Notes and Protocols for R-348 Choline in Immunology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
R-348 Choline (B1196258) is an investigational small molecule that serves as a prodrug for its active metabolite, R333.[1] R333 functions as a potent dual inhibitor of Janus kinase (JAK) and Spleen tyrosine kinase (Syk), two critical enzymes in the signaling pathways that regulate immune and inflammatory responses.[1][2] Developed by Rigel Pharmaceuticals, R-348 has been evaluated in clinical trials for the treatment of various autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and discoid lupus erythematosus (DLE).[1][2]
This document provides detailed application notes and experimental protocols for the use of R-348 Choline in immunology research, based on publicly available information.
Mechanism of Action: Dual Inhibition of JAK/STAT and Syk Signaling
This compound's therapeutic potential stems from the ability of its active metabolite, R333, to simultaneously block two key signaling cascades implicated in autoimmune and inflammatory conditions: the JAK/STAT pathway and the Syk signaling pathway.[1]
JAK/STAT Pathway Inhibition
The JAK/STAT pathway is the principal signaling route for numerous cytokines and growth factors that drive immune responses and inflammation.[3][4][5] Upon cytokine binding, receptor-associated JAKs become activated and phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. These phosphorylated STATs then form dimers, translocate to the nucleus, and act as transcription factors to regulate the expression of genes involved in inflammation and immune cell proliferation and differentiation.[1][3] By inhibiting JAKs, R333 can effectively block this cascade, leading to a reduction in the production of inflammatory mediators.[1]
Syk Signaling Pathway Inhibition
Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a pivotal role in the signaling of various immune cells, including B cells and mast cells.[6][7] In autoimmune diseases, Syk is involved in signaling downstream of immune receptors like the B-cell receptor (BCR) and Fc receptors.[1] Activation of these receptors triggers Syk-mediated signaling cascades that result in immune cell activation, proliferation, and the production of inflammatory cytokines and autoantibodies. Inhibition of Syk by R333 is intended to suppress these aberrant immune responses.[1]
Data Presentation: Target Profile of R-348 (as active metabolite R333)
While specific IC50 values for R-348's active metabolite, R333, against a comprehensive panel of kinases are not widely available in the public domain, its primary targets have been identified. For comparative context, a table of IC50 values for another dual JAK/Syk inhibitor, Gusacitinib, is provided.
Table 1: Primary Kinase Targets of R-348 (R333)
| Target Family | Specific Kinases |
| Janus Kinase (JAK) | JAK3 (potent inhibitor) |
| Spleen Tyrosine Kinase (Syk) | Syk |
Note: The description of R-348 as a "potent inhibitor of JAK3" suggests a high affinity for this target.
Table 2: Comparative IC50 Values for Gusacitinib (a dual SYK/JAK inhibitor) [8]
| Target | IC50 (nM) |
| SYK | 5 |
| JAK1 | 46 |
| JAK2 | 4 |
| JAK3 | 11 |
| TYK2 | 8 |
Disclaimer: The data in Table 2 is for Gusacitinib and is provided for illustrative purposes to give researchers an indication of the potency of dual JAK/Syk inhibitors. These values are not representative of R-348/R333.
Signaling Pathway Diagrams
JAK/STAT Signaling Pathway
Caption: JAK/STAT signaling pathway and the point of inhibition by R-348 (R333).
Syk Signaling Pathway in B-Cells
Caption: Syk signaling pathway in B-cells and the point of inhibition by R-348 (R333).
Experimental Protocols
The following are generalized protocols that can be adapted for the use of this compound in immunology research. It is recommended to optimize concentrations and incubation times for specific cell types and experimental conditions.
Protocol 1: In Vitro Kinase Inhibition Assay (Generalized)
Objective: To determine the half-maximal inhibitory concentration (IC50) of R-348's active metabolite (R333) against target kinases (e.g., JAK3, Syk).
Materials:
-
Recombinant human kinases (JAK3, Syk)
-
Kinase-specific substrate peptides
-
This compound (to be metabolized or use active metabolite R333 directly)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Luminescent kinase activity assay kit (e.g., ADP-Glo™)
-
384-well white microplates
-
Microplate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of R333 in DMSO.
-
Reaction Setup: In a 384-well plate, add the diluted inhibitor, recombinant kinase, and kinase-specific substrate in the assay buffer.
-
Initiation: Start the kinase reaction by adding a specific concentration of ATP.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using a luminescence-based assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Protocol 2: In Vitro T-Cell Proliferation Assay
Objective: To assess the effect of this compound on T-cell proliferation.
Materials:
-
Human or murine T-cells (e.g., from PBMCs or spleen)
-
T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies, PHA)
-
This compound
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Proliferation assay reagent (e.g., CFSE, [3H]-thymidine, or colorimetric assays like WST-1)
-
96-well cell culture plates
Procedure:
-
Cell Preparation: Isolate T-cells and resuspend them in complete culture medium.
-
Treatment: Seed the T-cells in a 96-well plate and treat with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Stimulation: Add T-cell activation stimuli to the wells.
-
Incubation: Culture the cells for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Proliferation Measurement: Assess T-cell proliferation using your chosen method. For CFSE, analyze dye dilution by flow cytometry. For [3H]-thymidine, measure incorporation using a scintillation counter. For colorimetric assays, measure absorbance using a plate reader.
-
Data Analysis: Calculate the percentage of proliferation inhibition relative to the stimulated vehicle control.
Protocol 3: In Vivo Model of Autoimmune Disease (e.g., Collagen-Induced Arthritis in Mice)
Objective: To evaluate the in vivo efficacy of this compound in a preclinical model of rheumatoid arthritis.
Materials:
-
DBA/1 mice
-
Bovine type II collagen
-
Complete and Incomplete Freund's Adjuvant (CFA/IFA)
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers for measuring paw thickness
Procedure:
-
Induction of Arthritis: Immunize mice with an emulsion of type II collagen and CFA, followed by a booster immunization with type II collagen and IFA 21 days later.
-
Treatment: Once clinical signs of arthritis appear (e.g., paw swelling, redness), randomize mice into treatment groups. Administer this compound or vehicle control orally on a daily basis.
-
Clinical Scoring: Monitor the mice regularly for disease progression. Measure paw thickness using calipers and assign a clinical score based on the severity of arthritis in each paw.
-
Histological Analysis: At the end of the study, collect joints for histological analysis to assess inflammation, cartilage damage, and bone erosion.
-
Data Analysis: Compare the clinical scores, paw thickness measurements, and histological findings between the this compound-treated and vehicle-treated groups.
Role of the Choline Moiety
The "Choline" in this compound indicates that the active drug, R-348, is formulated as a choline salt.[1] Choline-based salts, often referred to as ionic liquids in drug delivery, can be used to improve the solubility, stability, and bioavailability of a drug.[9][10][11][12] While choline itself has known immunomodulatory properties, its primary role in the R-348 formulation is likely to enhance the drug's pharmaceutical properties for better delivery and absorption.[13][14][15][16]
Experimental Workflow Visualization
Caption: Generalized workflow for investigating this compound in immunology research.
Conclusion
This compound, through its active metabolite R333, represents a targeted therapeutic approach for autoimmune and inflammatory diseases by dually inhibiting the JAK/STAT and Syk signaling pathways. The provided application notes and protocols offer a framework for researchers to investigate the immunological effects of this compound. While specific quantitative data for R-348 remains limited in the public domain, the information and generalized methodologies presented here should facilitate further research into its mechanism of action and therapeutic potential. As with any investigational compound, it is crucial to carefully design and optimize experiments to obtain reliable and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. Rigel Pharmaceuticals, Inc. Announces Initiation of Phase 1 Clinical Trial of R348 for Rheumatoid Arthritis, Psoriasis and Other Immune Disorders - BioSpace [biospace.com]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation and Function of Syk Tyrosine Kinase in Mast Cell Signaling and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mast Cell Signaling: the Role of Protein Tyrosine Kinase Syk, its Activation and Screening methods for New Pathway Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Applications of choline-based ionic liquids in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Choline-Amino Acid Ionic Liquids as Green Functional Excipients to Enhance Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Applications of choline-based ionic liquids in drug delivery [ouci.dntb.gov.ua]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Frontiers | Choline in immunity: a key regulator of immune cell activation and function [frontiersin.org]
- 15. Choline Regulates the Function of Bovine Immune Cells and Alters the mRNA Abundance of Enzymes and Receptors Involved in Its Metabolism in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Choline Uptake and Metabolism Modulate Macrophage IL-1β and IL-18 Production - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
R-348 Choline cytotoxicity issues and solutions
Notice: Publicly available scientific literature and databases contain no specific information regarding "R-348 Choline" or its associated biological effects, including cytotoxicity. The full chemical name, ETHANAMINIUM, 2-HYDROXY-N,N,N-TRIMETHYL-, SALT WITH N-((5-((5-FLUORO-4-((4-(2-PROPYN-1-YLOXY)PHENYL)AMINO)-2-PYRIMIDINYL)AMINO)-2-METHYLPHENYL)SULFONYL)PROPANAMIDE (1:1), does not yield published studies on its activity.[1][2][3] This suggests that R-348 Choline (B1196258) may be a proprietary compound in early-stage development.[1]
Therefore, this technical support center provides guidance based on general principles of choline compound cytotoxicity and troubleshooting strategies for researchers working with novel chemical entities. The following FAQs and guides are intended to be a starting point for addressing potential cytotoxicity issues in the absence of specific data for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the potential general mechanisms of cytotoxicity for novel choline-based compounds?
A1: While specific data for this compound is unavailable, novel choline compounds could potentially induce cytotoxicity through several mechanisms:
-
Membrane Disruption: As a component of phospholipids, high concentrations of choline or its analogs could interfere with cell membrane integrity.[4][5]
-
Mitochondrial Dysfunction: Interference with mitochondrial function can lead to apoptosis or necrosis.
-
Osmotic Stress: High concentrations of any salt, including a novel choline salt, can induce osmotic stress and subsequent cell death.
-
Off-Target Effects: The "R-348" moiety, being a substituted pyrimidine, could have off-target effects on various kinases or signaling pathways, leading to cytotoxicity.[1]
-
Metabolic Byproducts: The metabolism of the compound could lead to the formation of toxic byproducts. For instance, some dietary choline is metabolized by gut microbiota to trimethylamine (B31210) (TMA), which is then converted to trimethylamine-N-oxide (TMAO), a substance linked to cardiovascular disease risk at high levels.[6]
Q2: My cells show increased death after treatment with a novel choline compound. How can I determine if this is due to cytotoxicity?
A2: To confirm cytotoxicity, you should perform a dose-response and time-course experiment using standard cytotoxicity assays. Key assays include:
-
MTT or WST-1 Assay: Measures metabolic activity, which is an indicator of cell viability.
-
LDH Release Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells, indicating loss of membrane integrity.
-
Trypan Blue Exclusion Assay: A simple, direct method to count viable and non-viable cells.
-
Annexin V/Propidium Iodide (PI) Staining: Differentiates between apoptotic and necrotic cells via flow cytometry.
Q3: What are the initial troubleshooting steps if I observe high cytotoxicity with my novel choline compound?
A3: If you encounter unexpected cytotoxicity, consider the following troubleshooting steps:
-
Verify Compound Purity and Identity: Ensure the compound is what you believe it is and is free from contaminants.
-
Re-evaluate Dosing: Perform a broad-range dose-response study to determine the cytotoxic concentration range (e.g., from nanomolar to millimolar).
-
Optimize Treatment Duration: Shorten the exposure time to see if the cytotoxicity is time-dependent.
-
Check Vehicle Controls: Ensure that the vehicle used to dissolve the compound (e.g., DMSO, ethanol) is not causing cytotoxicity at the concentrations used.
-
Assess Cell Culture Conditions: Confirm that your cell line is healthy and growing under optimal conditions.
Troubleshooting Guide: Unexpected Cell Death
This guide provides a structured approach to troubleshooting unexpected cell death when working with a novel compound like this compound.
Problem: Significant decrease in cell viability after treatment.
Table 1: Troubleshooting Protocol for Unexpected Cytotoxicity
| Step | Action | Rationale | Expected Outcome |
| 1 | Confirm Compound Integrity | Impurities or degradation products can be cytotoxic. | Confirmation of compound purity via methods like HPLC-MS. |
| 2 | Titrate Compound Concentration | To identify the IC50 (half-maximal inhibitory concentration) for cytotoxicity. | A clear dose-response curve showing the concentration at which the compound is toxic. |
| 3 | Perform a Time-Course Experiment | To determine if the cytotoxicity is acute or develops over time. | Understanding the kinetics of the cytotoxic effect. |
| 4 | Evaluate Different Cell Lines | Cytotoxicity can be cell-type specific. | Identification of sensitive and resistant cell lines, which may provide clues about the mechanism. |
| 5 | Analyze Mechanism of Cell Death | To distinguish between apoptosis and necrosis. | Annexin V/PI staining results will indicate the primary mode of cell death. |
| 6 | Investigate Off-Target Effects | The non-choline moiety may have unintended targets. | Kinase screening or other profiling assays may identify off-target interactions. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the test compound (and vehicle control) for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Visualizing Potential Pathways and Workflows
The following diagrams illustrate general concepts that can be applied to the investigation of a novel compound's cytotoxicity.
Caption: A generalized workflow for troubleshooting unexpected cytotoxicity.
Caption: A hypothetical signaling pathway leading to apoptosis.
References
Technical Support Center: R-348 Choline In Vivo Bioavailability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with R-348 Choline (B1196258). The information is designed to address common challenges encountered during in vivo experiments aimed at determining and improving bioavailability.
Disclaimer: R-348 Choline appears to be a proprietary compound with limited publicly available data.[1][2][3] The guidance provided here is based on established principles of choline metabolism and in vivo drug studies. Experimental conditions should be optimized for the specific characteristics of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for choline compounds and how might this affect the bioavailability of this compound?
Choline is primarily metabolized through three pathways: phosphorylation, oxidation, and acetylation.[4][5]
-
Phosphorylation: Choline is phosphorylated to phosphocholine, which is then used to synthesize phosphatidylcholine, a key component of cell membranes.[4] This pathway is crucial for cellular structure and signaling.[6]
-
Oxidation: Choline is oxidized in the liver and kidneys to form betaine, which acts as a methyl donor in essential metabolic reactions.[7]
-
Acetylation: In cholinergic neurons, choline is acetylated to produce acetylcholine, a vital neurotransmitter.[5][8]
The bioavailability of this compound will be influenced by its absorption in the gut and its subsequent uptake and metabolism by these pathways. The chemical form of the administered choline can impact its metabolic fate.[9]
Q2: We are observing high variability in plasma concentrations of this compound between subjects. What are the potential causes?
High inter-individual variability is a common challenge in choline bioavailability studies and can be attributed to several factors:
-
Gut Microbiota: The gut microbiome can metabolize choline into trimethylamine (B31210) (TMA), which is then converted to trimethylamine-N-oxide (TMAO) in the liver.[10][11][12] The composition of the gut microbiota varies significantly between individuals and can impact the amount of choline available for absorption.[11][13]
-
Genetic Variations: Single nucleotide polymorphisms (SNPs) in genes involved in choline, folate, and methionine metabolism can influence an individual's dietary choline requirements and metabolism.[6]
-
Diet: The composition of the diet can affect both the gut microbiota and the endogenous production of choline.[14] For instance, a diet low in folate can increase the demand for choline.[14]
-
Experimental Technique: Inconsistent administration techniques (e.g., oral gavage) or stress during handling can affect gastrointestinal motility and absorption.
Q3: Our in vivo study shows lower than expected oral bioavailability for this compound. What strategies can we explore to improve it?
Several strategies can be investigated to enhance the oral bioavailability of choline compounds:
-
Formulation: The formulation of this compound can significantly impact its absorption. Consider:
-
Lipid-based formulations: Since choline is a component of phospholipids, formulating it in a lipid-based delivery system may enhance absorption.
-
Encapsulation: Protecting the compound from degradation in the stomach and from metabolism by gut microbiota may increase the amount that reaches the small intestine for absorption.[15]
-
-
Co-administration with Prebiotics: Certain prebiotics, such as galactooligosaccharides (GOS), have been shown to modulate the gut microbiota, potentially reducing the conversion of choline to TMA and thereby increasing its bioavailability.[16][17]
-
Dose Optimization: Bioavailability can sometimes be dose-dependent. Investigating a range of doses can help identify an optimal concentration for absorption.
Q4: What are the key pharmacokinetic parameters to measure in an in vivo bioavailability study for this compound, and what do they signify?
The key pharmacokinetic parameters to determine the bioavailability of this compound include:
-
Cmax (Maximum Plasma Concentration): The highest concentration of the compound reached in the plasma.
-
Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is observed.
-
AUC (Area Under the Curve): The total exposure to the compound over time.
These parameters are essential for comparing the bioavailability of different formulations or administration routes.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Plasma Choline Levels | Poor absorption from the gut. Rapid metabolism. High clearance rate. Gut microbiota degradation.[11] | Investigate different formulations (e.g., lipid-based, encapsulated). Analyze for major metabolites to understand metabolic pathways. Consider co-administration with prebiotics to modulate gut flora.[16] Verify the accuracy of the analytical method for choline quantification. |
| High Variability in Pharmacokinetic Data | Differences in gut microbiota among subjects.[13] Genetic variations in metabolic enzymes.[6] Inconsistent fasting or dietary controls. Inconsistent dosing or sampling technique. | Standardize the diet of experimental subjects for a period before and during the study. Ensure consistent and precise administration and blood sampling techniques. Increase the number of subjects to improve statistical power. |
| Unexpected Metabolite Profile | Unanticipated metabolic pathways. Contamination of the test compound. | Utilize high-resolution mass spectrometry to identify unknown metabolites. Perform in vitro metabolism studies using liver microsomes or hepatocytes to identify potential metabolic pathways. Verify the purity of the this compound compound. |
| Adverse Effects in Animal Subjects | High doses of choline can lead to hypotension, sweating, and diarrhea.[18] Formulation excipients may have toxic effects. | Conduct a dose-ranging study to determine the maximum tolerated dose. Evaluate the safety of all formulation components. |
Experimental Protocols
Protocol 1: In Vivo Oral Bioavailability Study in Rodents
Objective: To determine the pharmacokinetic profile of this compound following oral administration in rodents.
Materials:
-
This compound
-
Vehicle for administration (e.g., water, saline, or a specific formulation)
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated tubes, capillaries)
-
Centrifuge
-
Analytical instrument for choline quantification (e.g., LC-MS/MS)[19]
Procedure:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the experiment.
-
Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing: Accurately weigh each animal and administer a single oral dose of this compound using a gavage needle.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[9]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method.[20][21][22][23]
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) from the plasma concentration-time data.
Protocol 2: Quantification of Choline in Plasma by LC-MS/MS
Objective: To accurately measure the concentration of choline in plasma samples.
Principle: This method is based on liquid chromatography-electrospray ionization-isotope dilution mass spectrometry (LC/ESI-IDMS).[19]
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To a 100 µL aliquot of plasma, add an internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Precipitate proteins by adding a solvent like acetonitrile (B52724) or methanol (B129727).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
-
Extraction:
-
Transfer the supernatant to a new tube.
-
The extraction of choline compounds can be achieved by partitioning into organic and aqueous phases using methanol and chloroform.[19]
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Separate the analyte from other plasma components using a suitable chromatography column.
-
Detect and quantify the analyte and internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Construct a calibration curve using standards of known concentrations.
-
Determine the concentration of choline in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
-
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Different Formulations
| Formulation | Dose (mg/kg) | Cmax (µmol/L) | Tmax (h) | AUC (µmol·h/L) |
| Aqueous Solution | 50 | 15.2 ± 2.1 | 1.0 ± 0.2 | 75.6 ± 8.9 |
| Lipid-Based Formulation | 50 | 25.8 ± 3.5 | 2.5 ± 0.5 | 152.3 ± 15.7 |
| Encapsulated Formulation | 50 | 22.1 ± 2.9 | 3.0 ± 0.4 | 180.5 ± 20.1 |
Data are presented as mean ± standard deviation.
Signaling Pathways and Workflows
Caption: Major metabolic pathways of choline in the body.
Caption: Experimental workflow for an in vivo oral bioavailability study.
Caption: A logical approach to troubleshooting common issues in bioavailability studies.
References
- 1. benchchem.com [benchchem.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. This compound [drugfuture.com]
- 4. Roles and Mechanisms of Choline Metabolism in Nonalcoholic Fatty Liver Disease and Cancers [imrpress.com]
- 5. Roles and Mechanisms of Choline Metabolism in Nonalcoholic Fatty Liver Disease and Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Choline - Health Professional Fact Sheet [ods.od.nih.gov]
- 7. Choline—An Essential Nutrient with Health Benefits and a Signaling Molecule [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Plasma Kinetics of Choline and Choline Metabolites After A Single Dose of SuperbaBoostTM Krill Oil or Choline Bitartrate in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Relationship between Choline Bioavailability from Diet, Intestinal Microbiota Composition, and Its Modulation of Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intestinal microbiota composition modulates choline bioavailability from diet and accumulation of the proatherogenic metabolite trimethylamine-N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Relationship between Choline Bioavailability from Diet, Intestinal Microbiota Composition, and Its Modulation of Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 14. Choline | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 15. balchem.com [balchem.com]
- 16. Ex vivo study on prebiotic & choline combination to modulate gut bacteria, enhance choline bioavailability, and reduce TMA production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. oaepublish.com [oaepublish.com]
- 18. Choline - Dietary Reference Intakes for Thiamin, Riboflavin, Niacin, Vitamin B6, Folate, Vitamin B12, Pantothenic Acid, Biotin, and Choline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Quantitation of choline and its metabolites in tissues and foods by liquid chromatography/electrospray ionization-isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Quantification of choline in serum and plasma using a clinical nuclear magnetic resonance analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Determination of plasma choline by high-performance liquid chromatography with a postcolumn enzyme reactor and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Measurement of plasma free choline by high performance liquid chromatography with fluorescence detection following derivatization with 1-naphthyl isocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Quantification of acetylcholine, choline, betaine, and dimethylglycine in human plasma and urine using stable-isotope dilution ultra performance liquid chromatography-tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
Technical Support Center: R-348 Choline Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results or other challenges while working with the experimental compound R-348 Choline (B1196258) (also referred to as R-932348 Choline). This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to facilitate smoother and more reproducible experimentation.
Frequently Asked Questions (FAQs)
Q1: What is R-348 Choline and its primary mechanism of action?
A1: this compound is an experimental small molecule that acts as a dual inhibitor of Janus kinase (JAK) and Spleen tyrosine kinase (SYK).[1] Its therapeutic potential is being explored in conditions where the JAK/STAT and SYK signaling pathways are implicated, such as certain inflammatory diseases and cancers.[1] The "choline" component may relate to its formulation or suggest a potential for interaction with choline-dependent metabolic pathways, which should be verified experimentally.[1]
Q2: We are observing unexpected neurological or lipid-related side effects in our preclinical models. Could this be linked to off-target effects on choline metabolism?
A2: This is a plausible explanation. Choline is a vital nutrient for synthesizing the neurotransmitter acetylcholine (B1216132) and the cell membrane component phosphatidylcholine, which is crucial for lipid metabolism.[2] Off-target interactions with choline transporters (e.g., CHT, CTL1) or choline kinase (ChoK) could disrupt these pathways, leading to such side effects.[2] A preliminary assessment of this compound's interaction with key proteins in the choline pathway is recommended.[2]
Q3: How should we begin investigating potential interactions between this compound and the choline pathway?
A3: A tiered approach is recommended.[2] Start with in vitro binding and functional assays to assess the direct interaction of this compound with key proteins like choline transporters and choline kinase.[2] If interactions are detected, proceed to cell-based assays to evaluate the compound's impact on choline uptake and metabolism within a biological system.[2]
Q4: Our experiments show that this compound does not directly inhibit choline kinase, but we still observe changes in phosphatidylcholine (PC) synthesis. What could be the cause?
A4: Even without direct inhibition of choline kinase, this compound could indirectly affect PC synthesis.[2] The compound might be interfering with the availability of substrates such as choline or ATP.[2] Alternatively, it could be impacting downstream enzymes in the Kennedy pathway or affecting the phosphatidylethanolamine (B1630911) N-methyltransferase (PEMT) pathway, another route for PC synthesis.[2] A comprehensive lipidomics analysis is recommended to investigate changes in PC species and other phospholipids.[2]
Troubleshooting Guides
Inconsistent Kinase Assay Results
| Problem | Potential Cause | Recommended Solution |
| Low or No Inhibitory Activity | Compound precipitation | Visually inspect the solution for any precipitate. Determine the solubility limit in your assay buffer. Consider using a lower concentration or adding a solubilizing agent like DMSO.[1] |
| Inactive Enzyme | Run a positive control with a known activator or substrate to ensure the kinase is active. Use a fresh batch of enzyme if necessary.[1] | |
| Incorrect ATP Concentration | The inhibitory potential of ATP-competitive inhibitors is dependent on the ATP concentration. Ensure the ATP concentration used is near the Km for the enzyme to obtain an accurate IC50 value.[1] | |
| Degraded Compound | Verify the integrity of your this compound stock. If possible, use a fresh vial or lot and avoid repeated freeze-thaw cycles.[1] | |
| High Variability in IC50 Values | Inconsistent Cell Density | Ensure consistent cell seeding density and that cells are in the logarithmic growth phase for cell-based assays.[1] |
| Reagent Instability | Prepare fresh dilutions of this compound from a concentrated stock for each experiment.[1] | |
| Variable Incubation Time | The duration of drug exposure can significantly impact the apparent IC50. Maintain consistent incubation times across all experiments.[1] | |
| Serum Protein Binding | Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration. If variability persists, consider reducing the serum concentration during treatment, if tolerated by the cell line.[1] |
Issues with Choline-Related Assays
| Problem | Potential Cause | Recommended Solution |
| High Variability in Choline Uptake Assays | Cell line instability, inconsistent cell density, or issues with radiolabeled choline. | Ensure consistent cell passage number and seeding density. Verify the specific activity and purity of the radiolabeled choline. Include appropriate positive and negative controls in each experiment.[2] |
| Conflicting Binding and Functional Assay Results | The compound may bind to an allosteric site without affecting the primary function under the tested conditions, or the binding may be non-specific. | Perform competition binding assays with known ligands.[2] |
Experimental Protocols
Protocol 1: In Vitro JAK/SYK Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against purified JAK and SYK enzymes.
Methodology:
-
Buffer Preparation: Prepare a reaction buffer appropriate for the specific kinase (consult the enzyme manufacturer's datasheet).
-
Compound Dilution: Serially dilute this compound in the reaction buffer to create a range of concentrations.
-
Reaction Setup: In a 96-well plate, add the kinase, the specific peptide substrate, and the diluted this compound or a vehicle control (e.g., DMSO).
-
Initiate Reaction: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature for the specified time.
-
Stop Reaction: Terminate the reaction using a suitable stop reagent.
-
Detection: Quantify the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Protocol 2: Cell Proliferation Assay (MTT/XTT)
This protocol measures the effect of this compound on the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include vehicle and untreated controls.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Reagent Addition: Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Solubilize the formazan crystals using a solubilization buffer.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results to determine the GI50 (concentration for 50% growth inhibition).[1]
Visualizations
Caption: Simplified JAK/STAT signaling pathway inhibited by this compound.
Caption: General workflow for troubleshooting inconsistent experimental results.
References
Technical Support Center: R-348 Choline and Related Choline Compounds
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and best practices for researchers, scientists, and drug development professionals working with the experimental compound R-348 Choline (B1196258) and other choline analogs. Given the limited publicly available information on R-348 Choline, this guide also incorporates general principles and troubleshooting strategies applicable to choline-based experimental compounds, with specific details on the closely related compound R-932348 Choline where information is available.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with choline compounds, presented in a question-and-answer format.
Q1: Why am I observing high background absorbance or fluorescence in my no-enzyme control wells?
A1: High background signal can stem from several factors, most commonly the non-enzymatic hydrolysis of the substrate. Some choline esters are unstable in solution, leading to spontaneous breakdown and signal generation[1]. Additionally, components of your assay system, such as a thiol-reactive probe, may be unstable or react with other sample components[1].
Troubleshooting Steps:
-
Substrate Stability: Prepare fresh solutions of your choline compound for each experiment. If using a commercial preparation, confirm its stability under your experimental conditions[1].
-
Buffer Conditions: Ensure the pH of your assay buffer is stable and within the optimal range, as extreme pH can accelerate hydrolysis[1].
-
Sample-Related Interference: Biological samples may contain interfering substances. Run a sample blank containing all reaction components except the choline compound to quantify this interference[1].
Q2: My enzyme activity is lower than expected, or I am not observing any activity.
A2: Low or absent enzyme activity can be due to issues with enzyme integrity or incorrect assay conditions. Enzymes are sensitive to temperature and pH, and improper handling or storage can lead to denaturation and loss of activity[1].
Troubleshooting Steps:
-
Enzyme Activity Control: Always include a positive control with a known active enzyme preparation to verify that your assay system is functioning correctly[1].
-
Reagent Preparation and Storage: Verify the concentrations of all reagents. Ensure they have been stored correctly and have not expired[1].
-
Presence of Inhibitors: Your sample may contain endogenous inhibitors. A spike-and-recovery experiment, where a known amount of active enzyme is added to your sample, can help identify the presence of such inhibitors[1].
Q3: Why is the reaction rate in my enzyme kinetics assay decreasing over time?
A3: A decreasing reaction rate is a common observation in enzyme kinetics and can be attributed to substrate depletion or product inhibition. As the enzyme consumes the choline substrate, its concentration decreases, slowing the reaction rate. Additionally, the reaction products can sometimes inhibit enzyme activity[1].
Troubleshooting Steps:
-
Enzyme Concentration: Try reducing the enzyme concentration to slow down the reaction and extend the linear range[1].
-
Substrate Concentration: Ensure you are using a substrate concentration that is not depleted too quickly during the assay.
Q4: I am seeing high variability in my IC50 values for R-932348 Choline.
A4: Variability in IC50 values can be caused by several factors related to cell-based assays[2].
Troubleshooting Steps:
-
Cell Density and Growth Phase: Ensure consistent cell seeding density and that cells are in the logarithmic growth phase for all experiments[2].
-
Reagent Stability: Prepare fresh dilutions of R-932348 Choline from a concentrated stock for each experiment and avoid repeated freeze-thaw cycles of the stock solution[2].
-
Assay Incubation Time: Maintain consistent drug exposure times across all experiments, as this can significantly impact the apparent IC50[2].
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration. Consider reducing the serum concentration during treatment if your cell line can tolerate it[2].
This compound / R-932348 Choline Profile
Publicly available information on a compound designated "this compound" is scarce, suggesting it may be a proprietary compound in early-stage development[3]. However, it is often referred to interchangeably with R-932348 Choline , which has been identified as a dual Janus kinase (JAK) and Spleen tyrosine kinase (SYK) inhibitor[2][4].
-
Chemical Name: ETHANAMINIUM, 2-HYDROXY-N,N,N-TRIMETHYL-, SALT WITH N-((5-((5-FLUORO-4-((4-(2-PROPYN-1-YLOXY)PHENYL)AMINO)-2-PYRIMIDINYL)AMINO)-2-METHYLPHENYL)SULFONYL)PROPANAMIDE (1:1)[5]
-
Molecular Formula: C28H36FN6O5S+[4]
-
Mechanism of Action (Proposed): Dual inhibitor of Janus kinase (JAK) and Spleen tyrosine kinase (SYK)[2][4]. This dual inhibitory action suggests potential applications in conditions where both JAK/STAT and SYK signaling pathways are implicated, such as certain inflammatory diseases or cancers[2].
Hypothetical Signaling Pathway for a Dual JAK/SYK Inhibitor
Frequently Asked Questions (FAQs)
Q: How should I store this compound and other choline analogs?
A: While specific storage conditions for this compound are not publicly available, general guidelines for choline compounds suggest storing them in a tightly sealed container in a dry environment, such as a desiccator, to protect from moisture, as many choline salts are hygroscopic[7]. For stock solutions, it is often recommended to store them at 2-8°C and avoid repeated freeze-thaw cycles[7].
Q: What are the best practices for preparing solutions of choline compounds?
A: Due to the hygroscopic nature of many choline salts, it is important to minimize their exposure to the atmosphere during weighing[7]. For some applications, drying the compound in a vacuum oven at a low temperature before weighing may be considered, but caution is needed to prevent degradation[7]. When preparing solutions for cell culture, using sterile techniques and filtering the final solution through a 0.22 µm filter is recommended to prevent microbial contamination[7].
Q: Can the choline salt form affect my experimental results?
A: Yes, the salt form can influence properties such as solubility and stability. It is crucial to be aware of the specific salt form of the choline compound you are using and to consider any potential effects of the counter-ion in your experimental system.
Experimental Protocols
Cell Proliferation Assay (MTT/XTT)
This protocol measures the effect of a compound like R-932348 Choline on the metabolic activity of cells, which serves as an indicator of cell viability and proliferation[2].
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: The following day, treat the cells with a serial dilution of the test compound (e.g., R-932348 Choline). Include vehicle and untreated controls.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Assay: Add the MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
General Workflow for Characterizing a Novel Immunomodulator
The following workflow can be adapted to characterize the immunomodulatory properties and synergistic potential of a novel compound like this compound[3].
Data Tables
Table 1: Factors Contributing to Experimental Variability with Choline Compounds
| Factor | Potential Issue | Recommended Action | Reference |
| Compound Properties | Hygroscopicity | Store in a desiccator; minimize exposure to air when weighing. | [7] |
| Solubility | Test solubility in various solvents; use sonication or gentle heating with caution. | [8] | |
| Stability in Solution | Prepare fresh solutions for each experiment; avoid repeated freeze-thaw cycles. | [1][2] | |
| Assay Conditions | pH of Buffer | Maintain a consistent and optimal pH for your solutions. | [7] |
| Incubation Time | Keep incubation times consistent across all experiments. | [2] | |
| Enzyme Concentration | Optimize enzyme concentration to ensure the reaction remains in the linear range. | [1] | |
| Biological System | Cell Density | Seed the same number of cells for each experiment. | [2] |
| Cell Growth Phase | Use cells that are in the logarithmic growth phase. | [2] | |
| Serum Binding | Consider reducing serum concentration during compound treatment. | [2] | |
| Contamination | Use sterile techniques and filter solutions. | [7] |
Table 2: General Troubleshooting for Common Experimental Issues
| Issue | Potential Cause | Troubleshooting Step | Reference |
| High Background Signal | Non-enzymatic substrate hydrolysis | Prepare substrate solution fresh; check buffer pH. | [1] |
| Reagent instability | Run controls for each reagent. | [1] | |
| Low/No Enzyme Activity | Enzyme denaturation | Use a positive control with known active enzyme; check storage conditions. | [1] |
| Presence of inhibitors in sample | Perform a spike-and-recovery experiment. | [1] | |
| Inconsistent Analytical Measurements (e.g., HPLC) | Poor peak shape | Adjust mobile phase pH and ionic strength; use a competing amine. | [7] |
| Sample overload | Inject a smaller volume or a more dilute sample. | [7] | |
| Precipitation in Cell Culture | Concentration exceeds solubility in media | Determine the optimal, non-precipitating concentration range. | [7] |
| Altered media pH | Measure the pH of the media after adding the compound and adjust if necessary. | [7] |
Logical Relationships in Experimental Troubleshooting
The following diagram illustrates the logical flow for troubleshooting unexpected experimental outcomes.
References
Validation & Comparative
R-348 Choline vs. Free Choline in Neurological Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of R-348 Choline (B1196258) and free choline, with a focus on their relevance to neurological models. While extensive data exists for the role of free choline in neuroscience, information on R-348 Choline in this context is not publicly available, as it appears to be a proprietary compound in early-stage development. This guide, therefore, summarizes the established functions of free choline and presents the known information about this compound to offer a potential, albeit speculative, comparative framework.
Executive Summary
Free choline is an essential nutrient with well-documented, critical roles in brain development and function. It serves as a precursor for the neurotransmitter acetylcholine (B1216132) and for phospholipids (B1166683) vital for cell membrane integrity. In contrast, this compound is the choline salt of R-348 (also known as R-932348), a potent and orally active inhibitor of Janus kinase 3 (JAK3) and spleen tyrosine kinase (Syk).[1] Due to the lack of published studies on this compound in neurological models, a direct comparison of its performance against free choline is not feasible at this time. This guide will delineate the known neurobiological functions of free choline and the established mechanism of action of R-348's core molecule, which suggests a potential, yet unexplored, role in neuroinflammation.
Free Choline in Neurological Models
Free choline has been extensively studied in various neurological models, demonstrating its importance in neurodevelopment and its neuroprotective effects.
Key Functions and Mechanisms of Action
Choline's neurobiological significance stems from its role as a precursor to several key molecules:
-
Acetylcholine: A critical neurotransmitter for memory, learning, and attention.
-
Phospholipids: Such as phosphatidylcholine and sphingomyelin, which are essential components of cell membranes, influencing their structure and function.
-
Betaine: A metabolite involved in methylation reactions, including epigenetic regulation of gene expression.[2]
Maternal choline supplementation in animal models has been shown to be protective against genetic and environmental risk factors for neurodevelopmental disorders, improving cognitive and affective outcomes.[3] These benefits are attributed to its role in neurogenesis, epigenetic regulation, and anti-inflammatory signaling.[3]
Experimental Data Summary
The following table summarizes representative quantitative data from studies investigating the effects of choline supplementation in neurological models.
| Model System | Intervention | Key Quantitative Finding | Reference |
| Rat Model of Traumatic Brain Injury | Dietary choline supplementation | Increased cortical tissue sparing (79% vs. 68% in control) | [4] |
| Ts65Dn Mouse Model of Down Syndrome | Maternal choline supplementation | Prevention of age-associated degeneration of cholinergic and GABAergic basal forebrain neurons | [5] |
| Rat Fetal Alcohol Spectrum Disorder Model | Maternal choline supplementation | Mitigation of alcohol-induced deficits in learning and memory | [2] |
Experimental Protocols
Traumatic Brain Injury Model in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Intervention: Animals were fed either a control diet or a choline-supplemented diet for two weeks prior to and following a surgically induced cortical contusion injury (1.5-mm).
-
Behavioral Assessment: Spatial memory was assessed using the Morris water maze test.
-
Histological Analysis: Cortical tissue sparing was quantified to assess the extent of neuroprotection.
Maternal Choline Supplementation in a Mouse Model of Down Syndrome
-
Animal Model: Ts65Dn mice, a model for Down syndrome and Alzheimer's disease.
-
Intervention: Breeder pairs were provided with either a choline-supplemented or a control diet. Offspring were maintained on a normal diet after weaning.
-
Analysis: Quantitative morphometry of cholinergic and GABAergic neurons in the basal forebrain was performed at different ages. Statistical analysis was conducted using a three-way ANOVA.[5]
This compound: A Profile
This compound is the choline salt of a potent dual inhibitor of JAK3 and Syk.[1] The choline counterion is likely utilized to enhance the solubility of the active compound, R-348.[6]
Mechanism of Action: JAK3/Syk Inhibition
The active component, R-348, targets two key enzymes in intracellular signaling pathways:
-
Janus Kinase 3 (JAK3): Primarily expressed in hematopoietic cells and is crucial for cytokine signaling that governs immune cell development and function.
-
Spleen Tyrosine Kinase (Syk): A key mediator of signaling for multiple immune cell receptors, including B-cell receptors and Fc receptors.
Inhibition of JAK3 and Syk by R-348 would be expected to suppress immune cell activation and inflammatory responses.
Potential Neurological Applications: A Hypothetical Framework
While no direct evidence is available for this compound in neurological models, the known roles of JAK3 and Syk in neuroinflammation allow for speculation on its potential applications. Neuroinflammation is a critical component in the pathophysiology of many neurodegenerative diseases, traumatic brain injury, and stroke. By inhibiting JAK3 and Syk, R-348 could potentially modulate microglia and astrocyte activation, and reduce the production of pro-inflammatory cytokines in the central nervous system.
Visualizing the Pathways
Signaling Pathway of Free Choline
Caption: Metabolic pathways of free choline in neural cells.
Experimental Workflow for Assessing a Novel Compound in a TBI Model
Caption: A generalized workflow for evaluating neuroprotective compounds.
Hypothesized Signaling Pathway of R-348
Caption: The inhibitory mechanism of R-348 on JAK3 and Syk signaling.
Conclusion
Free choline is a fundamental nutrient for neurological health, with a large body of evidence supporting its role in brain development, function, and as a neuroprotective agent in various disease models. This compound, as a JAK3/Syk inhibitor, represents a therapeutic strategy aimed at modulating immune responses. While its efficacy in neurological models remains to be determined through future research, its mechanism of action suggests a potential role in mitigating neuroinflammation. Researchers and drug developers should consider the distinct mechanisms of these two compounds when designing studies for neurological disorders. Direct comparative studies are necessary to elucidate the potential of this compound relative to the established benefits of free choline.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Choline, Neurological Development and Brain Function: A Systematic Review Focusing on the First 1000 Days - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maternal choline supplementation in neurodevelopmental disorders: mechanistic insights from animal models and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dietary Choline Supplementation Improves Behavioral, Histological, and Neurochemical Outcomes in a Rat Model of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Maternal choline supplementation protects against age-associated cholinergic and GABAergic basal forebrain neuron degeneration in the Ts65Dn mouse model of Down syndrome and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound salt (1620142-65-5) for sale [vulcanchem.com]
Benchmarking R-348: A Comparative Analysis of a Dual JAK/SYK Inhibitor Against Established Kinase Inhibitors
For Immediate Release
This guide presents a comparative preclinical analysis of R-348, a dual inhibitor of Janus Kinase (JAK) and Spleen Tyrosine Kinase (SYK). The content is tailored for researchers, scientists, and drug development professionals, offering an objective comparison with established kinase inhibitors. This document summarizes publicly available data on the potency and selectivity of these compounds and provides standardized experimental protocols for their evaluation.
Initial investigations have clarified that R-348 is not a choline (B1196258) kinase inhibitor, but rather a potent inhibitor of both JAK3 and SYK, key regulators of immune signaling pathways. R-348 is a choline salt prodrug of its active metabolite, R333, which exerts the therapeutic effects. This guide will focus on its activity in the context of JAK and SYK inhibition.
Comparative Analysis of Kinase Inhibitor Potency
The following table summarizes the in vitro half-maximal inhibitory concentration (IC50) values for R-348's active metabolite (R333) and established JAK and SYK inhibitors. While specific IC50 values for R333 are not widely available in the public domain, it is described as a potent inhibitor of JAK3 and SYK. For a comprehensive comparison, we have included data for Tofacitinib, a pan-JAK inhibitor; Fostamatinib (active metabolite R406), a SYK inhibitor; and Gusacitinib, a dual JAK/SYK inhibitor.
| Compound | Primary Target(s) | SYK (nM) | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) |
| R-348 (active metabolite R333) | JAK3, SYK | Potent, specific IC50 not publicly available | - | - | Potent, specific IC50 not publicly available | - |
| Tofacitinib | JAK1, JAK3 > JAK2 | - | 1-112[1] | 5-1377[2][3] | 1-42[1][4][5] | 29-508[3] |
| Fostamatinib (active metabolite R406) | SYK | 41 | >1000 | 480 | 360 | - |
| Gusacitinib (ASN-002) | SYK, JAK | 5[4] | 46[4] | 4[4] | 11[4] | 8[4] |
Note: IC50 values can vary based on assay conditions (e.g., ATP concentration). The values presented are compiled from multiple sources to provide a representative range.
Signaling Pathways and Mechanism of Action
R-348 exerts its immunomodulatory effects by targeting two critical signaling pathways in immune cells: the JAK/STAT pathway and the SYK signaling cascade.
The JAK/STAT pathway is essential for signaling by numerous cytokines and growth factors that drive immune cell proliferation and differentiation. R-348's inhibition of JAK3 is expected to block signaling downstream of receptors that utilize the common gamma chain (γc), such as those for IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.
The JAK/STAT signaling pathway and the point of intervention for R-348.
Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that is a key mediator of signal transduction downstream of various immune receptors, including the B-cell receptor (BCR) and Fc receptors. By inhibiting SYK, R-348 can modulate both adaptive and innate immune responses.
The SYK signaling pathway and the point of intervention for R-348.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of kinase inhibitors. Below are generalized protocols for key in vitro and cellular assays.
In Vitro Kinase Assay (e.g., ADP-Glo™)
This assay quantifies the enzymatic activity of a purified kinase and the potency of an inhibitor by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human kinase (e.g., JAK3, SYK)
-
Kinase-specific peptide substrate
-
ATP
-
Test inhibitor (e.g., R-348)
-
ADP-Glo™ Kinase Assay Kit
-
Assay plates (384-well, white)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO, followed by further dilution in the kinase assay buffer.
-
Kinase Reaction: In each well of the assay plate, add the kinase, substrate, and diluted inhibitor.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified duration (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent, followed by the Kinase Detection Reagent, according to the manufacturer's protocol.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Cellular Phosphorylation Assay (Western Blot)
This assay determines an inhibitor's ability to block kinase activity within a cellular context by measuring the phosphorylation of downstream target proteins.
Materials:
-
Immune cell line (e.g., T cells, B cells)
-
Cell culture medium and supplements
-
Stimulant (e.g., cytokine for JAK pathway, anti-IgM for SYK pathway)
-
Test inhibitor (e.g., R-348)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-STAT5, anti-total-STAT5, anti-phospho-SYK, anti-total-SYK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired density and then serum-starve them. Pre-incubate the cells with various concentrations of the test inhibitor before stimulating with the appropriate agonist.
-
Cell Lysis: After stimulation, wash the cells with ice-cold PBS and lyse them.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with specific primary and secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Determine the IC50 of the inhibitor on cellular phosphorylation.
A generalized workflow for the preclinical benchmarking of a novel kinase inhibitor.
Conclusion
R-348 is a potent dual inhibitor of JAK3 and SYK, positioning it as a compound of interest for immunomodulatory therapies. While specific quantitative data on its inhibitory activity is not broadly public, its mechanism of action suggests a potential therapeutic benefit in autoimmune and inflammatory diseases by simultaneously targeting multiple key signaling pathways. The comparative data provided for established inhibitors such as Tofacitinib, Fostamatinib, and Gusacitinib offer a valuable benchmark for the future evaluation of R-348 and other novel kinase inhibitors. The experimental protocols outlined in this guide provide a standardized framework for conducting such comparative studies, ensuring data consistency and reliability in the drug discovery and development process.
References
- 1. researchgate.net [researchgate.net]
- 2. VX-509 (decernotinib) is a potent and selective janus kinase 3 inhibitor that attenuates inflammation in animal models of autoimmune disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
R-348 Choline selectivity profiling against other targets
Lack of Publicly Available Data for R-348 Choline (B1196258)
A comprehensive search of publicly available scientific literature, patent databases, and chemical registries has yielded no specific information on a compound designated "R-348 Choline." This suggests that this compound may be a proprietary compound in the early stages of development, and information regarding its selectivity and binding affinity has not been publicly disclosed.[1]
Therefore, a direct comparison guide with supporting experimental data for this compound cannot be provided at this time. However, this guide will serve as a template, outlining the typical data, experimental protocols, and analyses that would be presented in a selectivity profile for a novel compound targeting choline receptors. The following sections use a hypothetical compound, designated "Compound X," to illustrate the structure and content of such a guide.
Hypothetical Selectivity Profile of Compound X
This section provides a template for the presentation of selectivity and binding affinity data for a compound targeting choline receptors.
Binding Affinity of Compound X for Muscarinic and Nicotinic Acetylcholine (B1216132) Receptors
The binding affinity of a compound for its target receptors is a critical measure of its potency and potential for off-target effects. The dissociation constant (Kᵢ) is commonly used to quantify this affinity, with a lower Kᵢ value indicating a higher binding affinity.
| Receptor Subtype | Kᵢ (nM) for Compound X | Kᵢ (nM) for Acetylcholine |
| Muscarinic | ||
| M₁ | 1.2 | 15 |
| M₂ | 85 | 20 |
| M₃ | 5.4 | 12 |
| M₄ | 120 | 25 |
| M₅ | 25 | 30 |
| Nicotinic | ||
| α₇ | > 10,000 | 50 |
| α₄β₂ | > 10,000 | 70 |
| α₃β₄ | > 10,000 | 85 |
Table 1: Hypothetical binding affinities of Compound X and the endogenous ligand, acetylcholine, for various muscarinic and nicotinic acetylcholine receptor subtypes. This data illustrates how a compound's selectivity can be compared to the natural ligand.
Selectivity Profile of Compound X Against a Panel of Other Receptors
To assess the selectivity of a compound, it is often screened against a panel of other common biological targets. This helps to identify potential off-target interactions that could lead to undesirable side effects.
| Target | % Inhibition at 1 µM Compound X |
| Adrenergic Receptors | |
| α₁ | 2.1 |
| α₂ | 5.3 |
| β₁ | 0.8 |
| β₂ | 1.5 |
| Dopamine Receptors | |
| D₁ | 3.2 |
| D₂ | 4.5 |
| Serotonin Receptors | |
| 5-HT₁ₐ | 1.8 |
| 5-HT₂ₐ | 6.7 |
| Histamine Receptors | |
| H₁ | 2.5 |
| Opioid Receptors | |
| µ-opioid | 1.2 |
| δ-opioid | 0.5 |
| κ-opioid | 3.8 |
Table 2: Hypothetical selectivity profile of Compound X against a panel of non-cholinergic G-protein coupled receptors (GPCRs). The data is presented as the percentage of inhibition at a fixed concentration of Compound X, providing a broad overview of its off-target activity.
Experimental Protocols
The following are generalized methodologies for the key experiments that would be cited in a selectivity profiling guide.
Radioligand Binding Assays
Radioligand binding assays are a common method to determine the binding affinity of a compound for a specific receptor.[2] This technique involves a competitive binding experiment where a radiolabeled ligand with known affinity for the receptor and the unlabeled test compound compete for binding to the receptor.
Generalized Protocol:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or tissue homogenates.
-
Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength.
-
Competition Assay: A constant concentration of the radiolabeled ligand is incubated with varying concentrations of the unlabeled test compound and the receptor-containing membranes.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated, typically by rapid filtration through a glass fiber filter.
-
Detection: The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Functional Assays (e.g., Calcium Flux Assay)
Functional assays measure the biological response of a cell upon receptor activation by a compound. For many GPCRs, activation leads to a change in intracellular calcium concentration, which can be measured using a calcium-sensitive fluorescent dye.
Generalized Protocol:
-
Cell Culture: Cells expressing the receptor of interest are cultured in a multi-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The test compound is added to the wells at various concentrations.
-
Signal Detection: The change in fluorescence, corresponding to the change in intracellular calcium, is measured over time using a fluorescence plate reader.
-
Data Analysis: The data is used to generate dose-response curves, from which parameters like EC₅₀ (the concentration of the compound that elicits 50% of the maximal response) can be determined.
Visualizations
Experimental Workflow for Selectivity Profiling
Caption: Generalized workflow for characterizing a novel compound's selectivity profile.
Simplified Cholinergic Signaling Pathway
Caption: Simplified signaling pathways for muscarinic and nicotinic acetylcholine receptors.
References
In Vivo Validation of R-348 Choline: A Comparative Analysis Framework
For the attention of: Researchers, scientists, and drug development professionals.
This guide addresses the topic of the in vivo validation of the mechanism of action for the compound identified as R-348 Choline (B1196258). However, a comprehensive review of publicly available scientific literature and patent databases reveals a significant challenge: as of the current date, there is no published research detailing the biological activity, mechanism of action, or in vivo validation of R-348 Choline.[1]
The compound, chemically designated as ETHANAMINIUM, 2-HYDROXY-N,N,N-TRIMETHYL-, SALT WITH N-((5-((5-FLUORO-4-((4-(2-PROPYN-1-YLOXY)PHENYL)AMINO)-2-PYRIMIDINYL)AMINO)-2-METHYLPHENYL)SULFONYL)PROPANAMIDE (1:1), appears to be a proprietary entity in the early stages of development.[1][2][3] Consequently, the experimental data required to construct a detailed comparative guide with alternative therapies is not available in the public domain.
While a direct comparison is not feasible, this guide will provide a foundational framework for the potential in vivo validation of this compound. This includes a discussion of the known roles of its choline component, a hypothetical signaling pathway based on its structural motifs, and generalized experimental protocols that would be necessary to elucidate and validate its mechanism of action in a living organism.
The Role of Choline: A Key Component
Choline is an essential nutrient that plays a critical role in several physiological processes. It is a precursor for the synthesis of phosphatidylcholine, a fundamental component of cell membranes, and acetylcholine, a key neurotransmitter with functions in both the central and peripheral nervous systems.[1] Choline's involvement in membrane structure and signaling suggests that any compound containing a choline moiety may influence cellular proliferation and transmembrane signaling pathways.[4]
Studies have indicated that choline itself possesses immunomodulatory properties. The form in which choline is delivered can influence its effects on the immune system, with some research suggesting that phosphatidylcholine may have more potent effects than free choline.[1] This intrinsic activity of the choline component of this compound would need to be considered and differentiated from the effects of the larger "R-348" molecule during in vivo studies.
Hypothetical Mechanism of Action and Signaling Pathway
The chemical structure of the "R-348" portion of the molecule contains a substituted pyrimidine (B1678525) ring.[1] This is a common feature in molecules designed to target various signaling pathways, including those involved in immune regulation and kinase inhibition.[1] Based on this structural motif, one could hypothesize that this compound may function as an inhibitor of a specific kinase or signaling protein within an immune cell.
To visualize this hypothetical pathway, the following diagram illustrates a potential mechanism where this compound acts as a kinase inhibitor, a common mode of action for pyrimidine-containing compounds.
Caption: Hypothetical signaling pathway for this compound.
Framework for In Vivo Validation: Experimental Protocols
Should this compound become available for research, a systematic in vivo validation process would be essential. The following outlines a generalized workflow and key experiments.
Generalized In Vivo Validation Workflow
Caption: Generalized workflow for in vivo validation.
Key Experimental Methodologies
To validate the hypothetical mechanism of this compound as a kinase inhibitor in an inflammatory context, the following in vivo experiments would be crucial.
Table 1: Key In Vivo Experiments for Mechanism Validation
| Experiment | Objective | Methodology | Key Readouts |
| Pharmacokinetic (PK) Analysis | To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. | Administration of this compound to a relevant animal model (e.g., mouse, rat) via the intended clinical route. Serial blood and tissue sampling over time. Quantification of this compound and its potential metabolites using LC-MS/MS. | Cmax, Tmax, AUC, half-life, tissue distribution. |
| In Vivo Target Engagement | To confirm that this compound binds to its putative kinase target in a living organism. | Administration of this compound to an animal model. Tissue samples containing the target kinase are collected. Techniques such as Cellular Thermal Shift Assay (CETSA) or antibody-based proximity ligation assays are performed on tissue lysates. | Evidence of target protein stabilization or interaction, indicating binding. |
| Pharmacodynamic (PD) Biomarker Analysis | To measure the downstream effects of target engagement. | In an animal model of inflammation (e.g., lipopolysaccharide challenge), this compound is administered. Blood or tissue samples are collected to measure levels of downstream signaling molecules (e.g., phosphorylated substrates of the target kinase) and inflammatory cytokines (e.g., TNF-α, IL-6). | Dose-dependent reduction in the phosphorylation of the target's substrate. Reduction in pro-inflammatory cytokine levels. |
| Disease Model Efficacy Studies | To assess the therapeutic potential of this compound in a relevant disease model. | Administration of this compound to an animal model of a specific inflammatory disease (e.g., collagen-induced arthritis, inflammatory bowel disease). | Improvement in clinical scores, reduction in pathological markers, and correlation with target engagement and PD biomarker modulation. |
Comparison with Alternatives
Without data on this compound, a direct comparison with alternative therapies is speculative. However, if this compound is indeed a kinase inhibitor for an inflammatory condition, it would be compared against existing treatments that target similar pathways.
Table 2: Hypothetical Comparison Framework
| Parameter | This compound | Alternative 1 (e.g., JAK Inhibitor) | Alternative 2 (e.g., Anti-TNF Biologic) |
| Target | Hypothetical Kinase A | Janus Kinases (JAKs) | Tumor Necrosis Factor-alpha (TNF-α) |
| In Vivo Efficacy (Primary Endpoint) | Data not available | Published efficacy data in relevant animal models | Published efficacy data in relevant animal models |
| In Vivo Potency (ED50) | Data not available | Published ED50 values | Published ED50 values |
| Off-Target Effects | Data not available | Known off-target effects on other kinases | Potential for immunogenicity |
| Route of Administration | Data not available | Typically oral | Typically intravenous or subcutaneous |
| Biomarkers of Response | Data not available | STAT3 phosphorylation, C-reactive protein | C-reactive protein, erythrocyte sedimentation rate |
Conclusion
The absence of public data on this compound currently prevents a comprehensive in vivo validation and comparative analysis. The information presented here provides a theoretical framework based on the compound's known components and structural features. Should data become available, the outlined experimental protocols and comparative tables can serve as a guide for a thorough evaluation of this compound's therapeutic potential. Researchers are encouraged to monitor scientific publications and patent filings for future disclosures regarding this compound.
References
Comparative Analysis of Choline Esters and Nicotinic Receptor Partial Agonists
For Immediate Publication
A detailed guide for researchers, scientists, and drug development professionals.
In the realm of cholinergic pharmacology, the nuanced differences between various agonists and modulators of acetylcholine (B1216132) receptors are of paramount importance for therapeutic development. This guide provides a comparative analysis of classical choline (B1196258) esters and a novel nicotinic acetylcholine receptor (nAChR) partial agonist, Varenicline. While information on the requested "R-348 Choline" is not publicly available, this analysis uses Varenicline as a contemporary counterpart to traditional choline esters to illustrate key pharmacological distinctions. Recent findings have identified "this compound" as a potent, orally active inhibitor of both JAK3 and Syk, suggesting its role in immunomodulation rather than direct cholinergic agonism.[1][2][3][4][5]
Introduction to Cholinergic Agonists
Cholinergic agonists are compounds that mimic the effects of the endogenous neurotransmitter acetylcholine. They are broadly classified into two categories: direct-acting agonists, which bind directly to and activate cholinergic receptors (muscarinic and nicotinic), and indirect-acting agonists, which increase the synaptic concentration of acetylcholine by inhibiting cholinesterase enzymes.[6][7][8] This guide focuses on direct-acting agonists, specifically comparing traditional choline esters with Varenicline, a selective partial agonist at α4β2 nAChRs.[9][10]
Quantitative Comparison of Cholinergic Compounds
The following tables summarize the key pharmacological parameters of selected choline-related compounds.
Table 1: Receptor Binding Affinities (Ki)
| Compound | Receptor Subtype | Ki Value | Species | Notes |
| Varenicline | α4β2 nAChR | 0.06 nM - 0.14 nM[11][12] | Human/Rat | High affinity partial agonist.[9][13][14][15] |
| α3β4 nAChR | 13 ± 1 nM[16] | Human | ||
| α7 nAChR | 100 ± 7 nM[16] | Human | Full agonist at this subtype.[13][17] | |
| α6β2* nAChR | 0.12 nM[11] | Rat | ||
| 5-HT3 Receptor | 350 nM[15] | Human | Moderate affinity, may contribute to side effects like nausea.[17] | |
| Choline | Muscarinic (brain) | 1.2 - 3.5 mM[18] | Rat | Weak agonist.[18] |
| Muscarinic (peripheral) | 0.28 - 3.00 mM[18] | Rat | ||
| Nicotinic (brain/peripheral) | 0.38 - 1.17 mM[18] | Rat | ||
| Muscle nAChR (closed state) | 4.1 ± 0.5 mM[19] | Mouse | Very weak agonist.[19][20] | |
| Acetylcholine | Muscle nAChR (closed state) | 106 ± 6 µM[19] | Mouse | Endogenous agonist. |
Table 2: Functional Potency (EC50) and Efficacy
| Compound | Assay | EC50 Value | Efficacy | Receptor Subtype |
| Varenicline | [3H]dopamine release | 0.007 µM | 49% (vs. Nicotine) | α6β2* nAChR[11] |
| [3H]dopamine release | 0.086 µM | 24% (vs. Nicotine) | α4β2* nAChR[11] | |
| Ca2+ influx | µM range | Full agonist (101% vs. Epibatidine) | hα7 nAChR[16] | |
| Ca2+ influx | µM range | Partial agonist (20% vs. Epibatidine) | hα4β2 nAChR[16] | |
| Ca2+ influx | µM range | Partial agonist (45% vs. Epibatidine) | hα3β4 nAChR[16] | |
| Choline | Catecholamine release | 1.3 mM | - | Nicotinic Receptors[18] |
| Smooth muscle contraction | 0.41 mM - 14.45 mM | - | Muscarinic Receptors[18] |
Experimental Protocols
A fundamental technique for determining the binding affinity of a compound to a specific receptor is the radioligand binding assay.
Protocol: Competitive Radioligand Binding Assay for Nicotinic Acetylcholine Receptors
Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from nAChRs.
Materials:
-
Receptor Source: Membrane preparations from cells or tissues expressing the nAChR subtype of interest (e.g., HEK cells stably expressing α4β2Rs).[21]
-
Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [3H]-cytisine or [125I]-epibatidine).[21][22]
-
Test Compound: The compound for which the binding affinity is to be determined (e.g., Varenicline).
-
Non-specific Binding Control: A high concentration of a known non-radiolabeled ligand to determine non-specific binding (e.g., nicotine).
-
Assay Buffer: e.g., Tris-HCl buffer.[22]
-
Filtration Apparatus: A cell harvester and glass fiber filters.[23]
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Incubation: In a multi-well plate, incubate the receptor membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound.[22]
-
Equilibration: Allow the binding reaction to reach equilibrium. This is typically done at 4°C for a specific duration (e.g., 75 minutes).[22]
-
Termination and Filtration: Rapidly terminate the reaction by filtering the mixture through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.[23]
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.[23]
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.[23]
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined using non-linear regression. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the signaling pathway of the α4β2 nicotinic acetylcholine receptor and the workflow of a competitive radioligand binding assay.
Discussion
This comparative analysis highlights the significant differences in receptor affinity and functional efficacy between the endogenous ligand precursor, choline, and a synthetically developed partial agonist, Varenicline. Choline itself is a very weak agonist at both muscarinic and nicotinic receptors, with affinity values in the millimolar range.[18] In contrast, Varenicline exhibits high affinity, in the nanomolar and even picomolar range, for specific subtypes of nicotinic receptors, particularly the α4β2 subtype, which is implicated in the reinforcing effects of nicotine (B1678760).[9][12][13][15][24]
Varenicline's mechanism as a partial agonist is a key feature of its therapeutic profile for smoking cessation.[14][25][26][27] By partially stimulating the α4β2 receptor, it can alleviate nicotine withdrawal symptoms. Simultaneously, its high affinity allows it to competitively block nicotine from binding to these receptors, thereby reducing the rewarding effects of smoking.[13][14][15][26] This dual action is a sophisticated approach compared to the simple agonism of traditional choline esters.
The efficacy of Varenicline in smoking cessation has been demonstrated in numerous clinical trials, where it has shown superiority over both placebo and other smoking cessation aids like bupropion (B1668061).[10][28] The most common adverse effect reported is nausea, which is likely due to its moderate affinity for 5-HT3 receptors.[17]
Conclusion
The evolution from simple choline esters to subtype-selective partial agonists like Varenicline represents a significant advancement in cholinergic pharmacology. The ability to fine-tune the interaction with specific receptor subtypes allows for the development of targeted therapies with improved efficacy and potentially better side-effect profiles. This guide provides a foundational comparison and highlights the importance of detailed experimental data in understanding the pharmacological nuances of these compounds. For researchers and drug development professionals, these insights are crucial for the rational design of next-generation cholinergic therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound [drugfuture.com]
- 3. This compound salt (1620142-65-5) for sale [vulcanchem.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cholinergic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Frontiers | Uncovering the potential virulence factors of emerging pathogens using AI/ML-based tools: a case study in Emergomyces africanus [frontiersin.org]
- 8. CHOLINESTERASES AND THE FINE LINE BETWEEN POISON AND REMEDY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Varenicline: mode of action, efficacy, safety and accumulated experience salient for clinical populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Varenicline: a selective alpha4beta2 nicotinic acetylcholine receptor partial agonist approved for smoking cessation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Varenicline Is a Potent Partial Agonist at α6β2* Nicotinic Acetylcholine Receptors in Rat and Monkey Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. droracle.ai [droracle.ai]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. files.core.ac.uk [files.core.ac.uk]
- 17. Varenicline Interactions at the 5-HT3 Receptor Ligand Binding Site are Revealed by 5-HTBP - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Choline as an agonist: determination of its agonistic potency on cholinergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Estimating Binding Affinities of the Nicotinic Receptor for Low-efficacy Ligands Using Mixtures of Agonists and Two-dimensional Concentration–Response Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Molecular recognition at cholinergic synapses: acetylcholine versus choline - PMC [pmc.ncbi.nlm.nih.gov]
- 21. jneurosci.org [jneurosci.org]
- 22. Nicotinic receptor binding: Significance and symbolism [wisdomlib.org]
- 23. benchchem.com [benchchem.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. m.youtube.com [m.youtube.com]
- 26. The Relationship of Varenicline Agonism of α4β2 Nicotinic Acetylcholine Receptors and Nicotine-Induced Dopamine Release in Nicotine-Dependent Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Efficacy of varenicline, an alpha4beta2 nicotinic acetylcholine receptor partial agonist, vs placebo or sustained-release bupropion for smoking cessation: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of R-348 Choline: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for R-348 Choline has been identified. The following guidance is based on general best practices for the disposal of non-hazardous pharmaceutical and laboratory chemical waste. Researchers, scientists, and drug development professionals must consult with their institution's Environmental Health and Safety (EHS) department and a certified waste disposal provider to ensure full compliance with all applicable federal, state, and local regulations. Information from the safety data sheet of a related compound, Choline Chloride, is used here for reference only.
This document provides essential safety and logistical information for the proper handling and disposal of this compound in a laboratory setting. Adherence to these procedures is crucial for maintaining a safe research environment.
Immediate Safety and Handling
While this compound is not classified as a hazardous substance under GHS criteria, proper handling is crucial to maintain a safe laboratory environment.[1] Unused or expired this compound should be treated as chemical waste and disposed of through a licensed contractor.[1]
Key Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[2]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]
-
Wash hands thoroughly after handling.[2]
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2]
-
Avoid contact with strong oxidizing agents, strong acids, and strong bases.[3][4]
Quantitative Data and Physical Properties (Reference: Choline Chloride)
The following table summarizes key quantitative data for Choline Chloride, which may serve as a reference for handling this compound.
| Property | Value | Source |
| Physical State | Solid | [4] |
| Appearance | White | [4] |
| pH | 5.0 - 6.5 @ 25°C (140 g/L solution) | [4] |
| Melting Point/Range | 298 - 304 °C / 568.4 - 579.2 °F | [4] |
| Autoignition Temperature | 355 °C / 671 °F | [4] |
| Decomposition Temperature | 180°C | [4] |
| Solubility | Soluble in water | [4] |
Disposal Protocol
The following step-by-step protocol is based on general guidelines for laboratory chemical waste disposal.
1. Waste Identification and Segregation:
- Identify unused or expired this compound as chemical waste.
- Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.
2. Containerization:
- Place the waste in a chemically compatible and properly sealed container.
- Ensure the container is clearly labeled with the chemical name ("this compound Waste") and any associated hazards (if known).
3. Storage:
- Store the waste container in a designated "Satellite Accumulation Area" for hazardous waste.[1]
- The storage area should be cool, dry, and well-ventilated.[1]
4. Collection and Disposal:
- Arrange for collection by a licensed and certified hazardous waste disposal company.[1]
- Provide the waste disposal company with all available information on the chemical.
- Dispose of the contents and container in accordance with local, state, and federal regulations.[2][3]
In Case of a Spill:
-
For small spills, sweep up the dry powder and place it in a suitable container for disposal.[3]
-
Avoid generating dust.
-
Ensure adequate ventilation.[4]
-
Do not allow the substance to enter drains or water courses.[3]
Disposal Workflow
Caption: Decision workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
